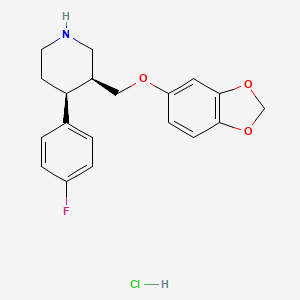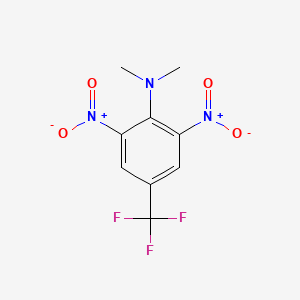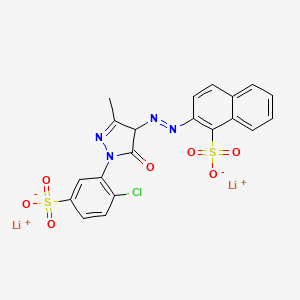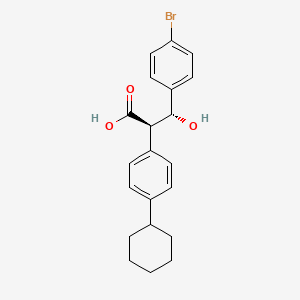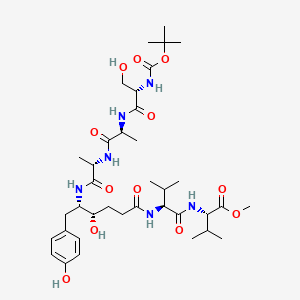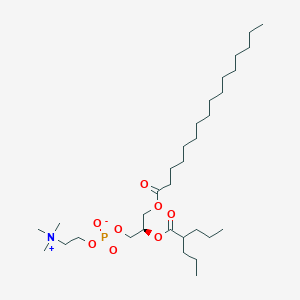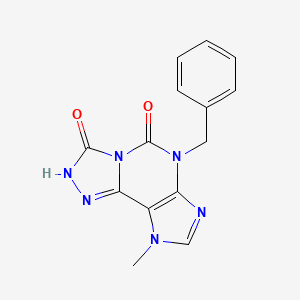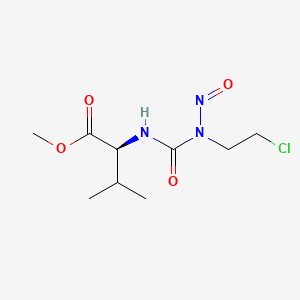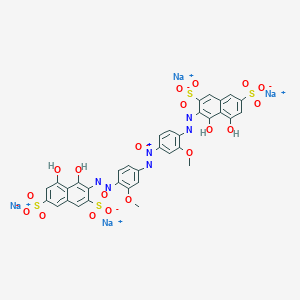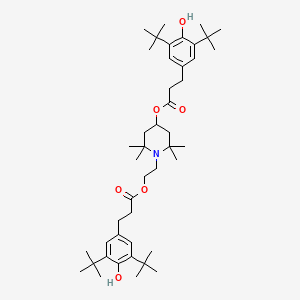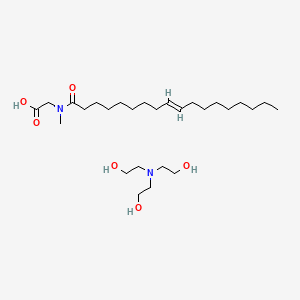
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt typically involves the reaction of glycine with 9-octadecenoyl chloride in the presence of a base to form N-Methyl-N-(1-oxo-9-octadecenyl)glycine. This intermediate is then reacted with triethanolamine to form the final salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
科学的研究の応用
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is achieved by the compound’s ability to align at the interface of liquids, reducing the energy required for mixing.
類似化合物との比較
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, cyclohexylamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is unique due to its specific combination of glycine and triethanolamine, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced solubility and mixing capabilities compared to its sodium, calcium, or cyclohexylamine counterparts [3][3] .
特性
CAS番号 |
73019-13-3 |
|---|---|
分子式 |
C27H54N2O6 |
分子量 |
502.7 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10+; |
InChIキー |
FUUGOUJDTGRGMR-ASTDGNLGSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


